molecular formula C7H10N2O3 B1581312 5-Isopropylbarbituric acid CAS No. 7391-69-7

5-Isopropylbarbituric acid

Cat. No.: B1581312
CAS No.: 7391-69-7
M. Wt: 170.17 g/mol
InChI Key: GFPIGNBQTXNNAG-UHFFFAOYSA-N
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Description

5-Isopropylbarbituric acid is a derivative of barbituric acid, a heterocyclic compound known for its pharmacological and biological applications. The molecular formula of this compound is C7H10N2O3, and it has a molecular weight of 170.1659 g/mol . This compound is also known by other names such as 2,4,6 (1H,3H,5H)-Pyrimidinetrione, 5-(1-methylethyl)- .

Scientific Research Applications

5-Isopropylbarbituric acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.

    Biology: It serves as a model compound in studies of enzyme interactions and metabolic pathways.

    Medicine: Derivatives of this compound are explored for their potential sedative and anticonvulsant properties.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylbarbituric acid typically involves the condensation of urea with malonic acid derivatives. One common method is the reaction of isopropylmalonic acid with urea under acidic conditions to form the desired barbituric acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for yield and purity through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

5-Isopropylbarbituric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated barbituric acid derivatives .

Mechanism of Action

The mechanism of action of 5-Isopropylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABAA receptor, it potentiates the effect of GABA, leading to increased inhibitory neurotransmission. This results in sedative and anticonvulsant effects. Additionally, it may interact with other molecular targets such as the AMPA receptor, further modulating neuronal activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropylbarbituric acid is unique due to its specific isopropyl substitution at the 5-position of the pyrimidine ring. This structural modification can influence its pharmacokinetic and pharmacodynamic properties, making it distinct from other barbiturates .

Properties

IUPAC Name

5-propan-2-yl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3(2)4-5(10)8-7(12)9-6(4)11/h3-4H,1-2H3,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPIGNBQTXNNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878949
Record name BARBITURIC ACID, 5-IPR
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Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7391-69-7
Record name 5-(1-Methylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Record name 5-Isopropylbarbituric acid
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Record name 5-Isopropylbarbituric acid
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Record name BARBITURIC ACID, 5-IPR
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Record name 5-isopropylbarbituric acid
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Synthesis routes and methods I

Procedure details

456 g (2.25 mol) of diethyl isopropylmalonate, 650 ml of a 30% methanolic sodium methoxide solution and 910 ml of methanol are charged to a 2 liter reactor equipped with an anchor stirrer. The mixture is brought to reflux for thirty minutes before adding 135 g (2.25 mol) of urea in the solid form while maintaining the reflux. The reaction mixture at the end of the reaction is a thick white suspension which is brought to dryness by evaporation of the methanol under vacuum. The residue is taken up in 1370 ml of water and then filtered after cooling to 20° C. The filtrate is treated by addition of the amount of hydrochloric acid needed to bring the pH to 2-3, and the precipitate obtained is filtered off under cold conditions and washed with ice-cold water in order to obtain 267 g of 5-(1-methylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione.
Quantity
456 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
910 mL
Type
solvent
Reaction Step One
Name
Quantity
135 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium metal (1.28 kg, 55.65 mol) was dissolved in ethanol (25 L) under nitrogen atmosphere at 0° C. (bath temperature). Diethyl malonate (7.45 kg, 46.51 mol) was added to the solution and the mixture was heated to 80° C. 2-Bromopropane (8.00 kg, 65 mol) was added dropwise to the solution for 1 hour, and the solution was refluxed for 10 hours. The solution was cooled to room temperature. Sodium metal (1.22 kg, 53.04 mol) was dissolved into the solution under nitrogen atmosphere at 0° C. Urea (2.78 kg, 46.28 mol) in methanol (15 L) was added to the solution over 2 hours and the reaction mixture was refluxed for 20 hours. The reaction mixture was diluted with water (35 L) and conc. HCl (5 L), and cooled to room temperature. The precipitate was collected by filtration, washed with water (20 L), ether (15 L), n-hexane (20 L) and dried in vacuum at 40° C. for 10 hours to give 5-isopropylbarbituric acid as a white solid (3.42 kg, 20.10 mol, 43% yield).
Quantity
1.28 kg
Type
reactant
Reaction Step One
Quantity
25 L
Type
solvent
Reaction Step One
Quantity
7.45 kg
Type
reactant
Reaction Step Two
Quantity
8 kg
Type
reactant
Reaction Step Three
Quantity
1.22 kg
Type
reactant
Reaction Step Four
Name
Quantity
2.78 kg
Type
reactant
Reaction Step Five
Quantity
15 L
Type
solvent
Reaction Step Five
Name
Quantity
35 L
Type
solvent
Reaction Step Six
Name
Quantity
5 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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